Methyl 1-benzoxepine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzoxepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-6-7-15-11-5-3-2-4-9(11)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRBHKCCWBJKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1 Benzoxepine 4 Carboxylate and Its Precursors
Strategies for the Construction of the 1-Benzoxepine Core
The formation of the seven-membered oxepine ring fused to a benzene (B151609) ring presents unique synthetic challenges. Chemists have developed a range of strategies, including various cyclization reactions, ring-closing metathesis, and palladium-catalyzed transformations, to access this valuable scaffold.
Cyclization Reactions in Benzoxepine (B8326511) Ring Formation
Direct cyclization is a fundamental approach to the 1-benzoxepine core. These methods often involve forming a key carbon-carbon or carbon-oxygen bond to close the seven-membered ring.
One such method is a visible-light-induced radical cascade cyclization . This approach utilizes 1-(allyloxy)-2-(1-arylvinyl)benzenes and sulfonyl chlorides to construct sulfonated benzoxepines. rsc.org In the presence of a photocatalyst like Eosin Y and a base, the reaction proceeds efficiently to yield the seven-membered ring structure. rsc.org This method is valued for its use of accessible starting materials and its tolerance of a wide range of functional groups. rsc.org
Another strategy involves an intramolecular iodocyclization mediated by molecular iodine. This cost-effective method provides a regioselective route to benzoxepine derivatives. thieme-connect.com The reaction proceeds via a 7-exo cyclization pathway, demonstrating a simple and efficient tandem procedure for synthesizing the benzoxepine skeleton. thieme-connect.com
Additionally, methods like the 7-endo-tet carbocyclization of a cyclic sulphate have been reported for the synthesis of functionalized 1-benzoxepines, achieving high yields. tsijournals.com
Table 1: Overview of Selected Cyclization Strategies for Benzoxepine Synthesis
| Synthetic Method | Key Reagents/Conditions | Ring-Closing Principle | Reference |
|---|---|---|---|
| Radical Cascade Cyclization | Eosin Y (photocatalyst), Na₂CO₃, Visible Light | Sulfonylation followed by radical cyclization of an allyloxy group onto a vinyl group. | rsc.org |
| Iodocyclization | I₂, NaHCO₃, MeCN | Electrophilic iodine-mediated 7-exo tandem cyclization. | thieme-connect.com |
| Carbocyclization | Phenoxide ion | 7-endo-tet carbocyclization of a cyclic sulphate. | tsijournals.com |
| Formal [4+3] Annulation | t-BuOK, DMSO | Base-promoted annulation of a fluorophenylacetylene with an acetophenone. | tsijournals.com |
Ring-Closing Metathesis (RCM) Approaches to Benzoxepines
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including 5- to 30-membered cycles. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular coupling of two terminal alkene functionalities to form a cycloalkene and volatile ethylene. wikipedia.org
This strategy has been successfully applied to the synthesis of benzoxepine derivatives. A notable example is the one-pot synthesis of 5-amino-2,5-dihydro-1-benzoxepines. nih.govacs.org The process begins with a thermally mediated Overman rearrangement of an allylic trichloroacetimidate (B1259523) that bears a 2-allyloxyaryl group, followed by an RCM reaction to form the 2,5-dihydro-1-benzoxepine ring system. nih.govacs.org The efficiency of the RCM step is highly dependent on the choice of catalyst, with second-generation Grubbs' and Hoveyda-Grubbs' catalysts showing high efficacy. acs.orgnih.gov
Table 2: Optimization of RCM for 5-Amino-2,5-dihydro-1-benzoxepine Synthesis
| Entry | Catalyst | Catalyst Loading (mol %) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | Grubbs' 1st Gen | 30 | 120 | >95 |
| 2 | Grubbs' 2nd Gen | 5 | 16 | >95 |
| 3 | Hoveyda-Grubbs' 2nd Gen | 5 | 16 | >95 |
Data adapted from a study on the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.org
Palladium-Catalyzed Cycloaddition and Annulation Routes
Palladium catalysis offers a diverse and powerful platform for constructing complex molecular architectures, and several methods have been tailored for the synthesis of the 1-benzoxepine core.
A highly efficient method for synthesizing 1-benzoxepine derivatives involves a cationic palladium-catalyzed [5+2] annulation reaction. acs.orgnih.gov This reaction couples 2-acylmethoxyarylboronic acids with allenoates to produce the target benzoxepine structure in high yields. acs.orgresearchgate.net A key feature of this transformation is the use of a cationic palladium complex, such as [Pd(dppp)(H₂O)₂]²⁺(BF₄⁻)₂, which is crucial for the reaction's success. acs.org The mechanism involves an intramolecular nucleophilic addition to a ketone, which proceeds without the formation of a π-allylpalladium intermediate. acs.orgresearchgate.net
The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling. nih.gov Its reductive variant provides an effective means for cyclization. A palladium-mediated reductive Mizoroki-Heck cyclization has been established for the construction of a dibenzo[b,e]oxepine framework, which shares the core benzoxepine ring system. tsijournals.com In this approach, a substrate like 1-((3-bromobenzyl)oxy)-2-(phenylethynyl)benzene undergoes an intramolecular cyclization. tsijournals.com The reaction is effectively carried out using a catalyst system composed of Pd(PPh₃)₄ and sodium formate (B1220265) (HCOONa) in aqueous DMF, which achieves the transformation with high regioselectivity. tsijournals.com
Ring expansion strategies provide an alternative and elegant route to seven-membered rings. A palladium-catalyzed Heck-type coupling of fused bicyclic vinylcyclopropanes can trigger an endocyclic ring-opening, leading to ring-expanded products. scispace.comchemrxiv.org This methodology has been specifically applied to the synthesis of benzoxepines. chemrxiv.org The reaction of cyclopropane (B1198618) derivatives of N-tosyl hydrazones with aryl halides, catalyzed by palladium in the presence of a strong base, results in the formation of benzoxepine derivatives in good yields. chemrxiv.org The proposed mechanism involves an initial Heck-adduct which, unable to undergo typical termination pathways, proceeds via a rsc.orgacs.org-migratory shift of palladium, resulting in the expanded six-membered ring becoming a seven-membered benzoxepine ring. chemrxiv.orgchemrxiv.org
Gold-Catalyzed Intramolecular Cyclization Methods
Gold catalysts, acting as soft Lewis acids, are effective in activating alkynes for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This property is harnessed in the intramolecular cyclization of specific precursors to form the benzoxepine skeleton.
Research has demonstrated that gold(I)-catalyzed intramolecular cyclization presents a powerful method for constructing complex cyclic molecules. researchgate.netnih.gov In the context of benzoxepine synthesis, a gold-catalyzed cascade protocol involving a 6-endo-dig diazo-yne cyclization has been developed. nih.gov This reaction proceeds through a β-aryl gold-carbene intermediate, which then acts as a four-carbon synthon in a subsequent [4+2] cycloaddition with alkenes. nih.gov
While direct synthesis of Methyl 1-benzoxepine-4-carboxylate using this specific method is not explicitly detailed, the versatility of gold-catalyzed cyclization of acetylenic compounds suggests its potential applicability. researchgate.netorganic-chemistry.org For instance, the cyclization of γ-acetylenic carboxylic acids to form γ-butyrolactones using a gold catalyst proceeds efficiently at room temperature. researchgate.net This highlights the potential for adapting such methodologies to create the seven-membered ring of the benzoxepine system from suitably substituted acetylenic precursors.
Table 1: Examples of Gold-Catalyzed Cyclization Reactions
Oxa-Pictet-Spengler Cyclization for Benzoxepine Formation
The Oxa-Pictet-Spengler reaction is a variation of the Pictet-Spengler reaction where a β-arylethanol condenses with an aldehyde or ketone, followed by ring closure to form a pyran-type heterocycle. wikipedia.orgresearchgate.net This reaction has been effectively used in the synthesis of 2-benzopyrans and related structures. nih.gov
A one-pot synthesis utilizing an oxa-Pictet-Spengler cyclization has been described for the generation of 2-benzoxepines. epa.govresearchgate.net This method involves the reaction of (E)-2-nitro-3-arylprop-2-en-1-ols with paraformaldehyde. epa.govresearchgate.net The reaction is notable for its convenience and ability to produce the benzoxepine core. Further elaboration of these products, for instance through 1,3-dipolar cycloaddition reactions with azomethine ylides, can lead to more complex polycyclic systems. epa.govresearchgate.net
The traditional Pictet-Spengler reaction often requires an acid catalyst to generate a sufficiently electrophilic iminium ion for cyclization. wikipedia.org Similarly, the oxa-variant can be promoted by acid catalysis. researchgate.net However, the reaction has also been shown to proceed under non-acidic conditions, broadening its applicability. wikipedia.orgresearchgate.net
Base-Mediated Decarboxylative Annulation Strategies
A notable transition-metal-free method for synthesizing benzoxepines involves a base-mediated decarboxylative annulation. acs.orgnih.govresearchgate.netorganic-chemistry.org This strategy utilizes the reaction of methyl 2-(2-bromophenyl)acetates with ynones. acs.orgnih.govresearchgate.netresearchgate.net The reaction proceeds with a broad substrate scope and high regioselectivity, affording a range of functionalized benzoxepines in moderate to excellent yields. acs.orgnih.govresearchgate.net
The proposed mechanism for this transformation involves a tandem sequence of a [2+4] annulation, a ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution. acs.orgnih.govresearchgate.net Key intermediates in this pathway have been successfully isolated and characterized, lending support to the proposed decarboxylative annulation mechanism. acs.orgnih.gov This method offers a significant advantage by avoiding the use of transition metals. acs.orgnih.gov
Table 2: Key Features of Base-Mediated Decarboxylative Annulation for Benzoxepine Synthesis
| Feature | Description | Reference |
| Reactants | Methyl 2-(2-bromophenyl)acetates and Ynones | acs.orgnih.gov |
| Conditions | Base-mediated, transition-metal-free | acs.orgnih.gov |
| Mechanism | Tandem [2+4] annulation, ring-opening decarboxylation, intramolecular SNAr | acs.orgnih.gov |
| Products | Functionalized benzoxepines | acs.orgnih.gov |
| Yields | Moderate to excellent | acs.orgnih.gov |
Wittig Reaction Applications in Benzoxepine Synthesis
The Wittig reaction, a widely used method for converting aldehydes and ketones into alkenes, has been applied to the synthesis of the benzoxepine framework. wikipedia.org One synthetic route to a chlorinated 1-benzoxepin derivative, pterulone, utilized a Wittig reaction to introduce a chlorovinyl group onto a 3(2H)-oxepinone precursor. researchgate.net
Another application involves the homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives with (ethoxycarbonylmethylene)triphenylphosphorane. This reaction yields 2-oxoethylidene-2,3-dihydrobenzoxepine-4-carboxylates, demonstrating the utility of the Wittig reaction in building and functionalizing the benzoxepine ring system. researchgate.net More recent developments have focused on base-free catalytic Wittig reactions to synthesize bromobenzoxepinones, which can then undergo further modifications. researchgate.netthieme-connect.com A tandem SN2/Wittig reaction sequence has also been reported as an efficient entry to the 1-benzoxepine ring skeleton. elsevierpure.com
Friedel-Crafts Acylation for Fused Benzoxepine Systems
Intramolecular Friedel-Crafts acylation is a key step in the synthesis of fused benzoxepine systems, particularly those integrated with other heterocyclic rings like quinoline (B57606). tandfonline.comd-nb.infobeilstein-journals.org This reaction typically involves the cyclization of a carboxylic acid precursor onto an aromatic ring, facilitated by a strong acid catalyst.
One described methodology involves the synthesis of 12-phenylbenzo researchgate.nettandfonline.comoxepino[3,4-b]quinolin-13(6H)-one derivatives. d-nb.infobeilstein-journals.org The final ring-closing step to form the benzoxepine moiety is an intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives. d-nb.infobeilstein-journals.org Among various cyclization agents tested, polyphosphoric acid (PPA) was found to be highly effective, providing good yields and simplifying the workup procedure. d-nb.infobeilstein-journals.org A similar strategy was employed for the synthesis of 10-benzoyl-benzo researchgate.nettandfonline.comoxepino[3,4-b]quinolin-13(6H)-ones. tandfonline.comresearchgate.netingentaconnect.com
Table 3: Common Catalysts for Intramolecular Friedel-Crafts Acylation in Benzoxepine Synthesis
| Catalyst | Efficacy/Notes | Reference |
| Polyphosphoric Acid (PPA) | Inexpensive, readily available, requires no additional solvent, good yields. | d-nb.infobeilstein-journals.org |
| Eaton's Reagent | An alternative to PPA. | d-nb.infobeilstein-journals.org |
| AlCl₃, H₂SO₄, p-TsOH, TiCl₄, P₂O₅ | Other screened cyclization agents. | d-nb.infobeilstein-journals.org |
Introduction of the Carboxylate Moiety
Esterification Reactions of 1-Benzoxepine-4-carboxylic Acid Precursors
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 1-Benzoxepine-4-carboxylic acid. angenechemical.com This transformation can be achieved through various standard esterification methods.
One of the most common methods is the Fischer esterification, where the carboxylic acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
Alternatively, esterification can be carried out using reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is highly efficient and can be performed under mild conditions, often at room temperature. organic-chemistry.org Other reagents like triphosgene (B27547) can also be used to facilitate the esterification of carboxylic acids with alcohols. researchgate.net
Direct Synthesis Routes Incorporating the Methyl Ester Group
Direct synthesis strategies aim to construct the 1-benzoxepine ring system with the C4-carboxylate functionality installed during the core ring-forming reactions. One notable method involves the cyclization of suitably substituted precursors where the ester group is already present.
A significant approach is the cyclization of dialkyl-2-(2-methylbenzylidine) malonates. tsijournals.com In a reaction reported by Glukhov and Kirillov, the cyclization of a dialkyl-2-(2-methylbenzylidine) malonate using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride (CCl4) yields a benzoxepine-3-one-4-carboxylate derivative in good yield. tsijournals.com Although this provides a ketone at the 3-position, it directly installs the carboxylate at the desired C4 position of the benzoxepine ring. Subsequent removal of the ketone functionality would be required to obtain the target compound.
| Starting Material | Reagents | Product | Yield |
| Dialkyl-2-(2-methylbenzylidine) malonate | NBS, AIBN, CCl4, reflux | Benzoxepine-3-one-4-carboxylate | 86% |
Another strategy involves a Wittig homologation reaction. The reaction of 2-(chloromethyl)-2H-chromen-2-ol derivatives with (ethoxycarbonylmethylene)triphenylphosphorane can provide substituted 2,3-dihydrobenzoxepine-4-carboxylates. researchgate.net This method establishes the seven-membered oxepine ring and the carboxylate at the 4-position in a single transformation.
Functional Group Transformations Leading to the Methyl Carboxylate
An alternative and often more versatile approach involves the synthesis of a 1-benzoxepine derivative with a precursor functional group at the 4-position, which is then converted to the methyl carboxylate. This allows for a wider range of synthetic strategies for the initial ring formation.
A key precursor for this approach is 1-benzoxepine-4-carboxylic acid. angenechemical.com This carboxylic acid can be synthesized and then subjected to standard esterification conditions to yield the methyl ester. The existence of 1-benzoxepine-4-carboxylic acid as a stable intermediate makes this a reliable route. angenechemical.comresearchgate.net
The esterification can be accomplished via several well-established methods. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH), is a common and effective method. masterorganicchemistry.com Alternatively, for more sensitive substrates, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction between the carboxylic acid and methanol. organic-chemistry.org
| Precursor | Reagents | Product |
| 1-Benzoxepine-4-carboxylic acid | Methanol, H+ (e.g., H2SO4) | This compound |
| 1-Benzoxepine-4-carboxylic acid | Methanol, DCC, DMAP | This compound |
Furthermore, other functional groups can serve as precursors to the carboxylic acid. For instance, the hydrolysis of a 1-benzoxepine-4-carboxamide derivative can yield the corresponding carboxylic acid. evitachem.com This hydrolysis can be carried out under acidic or basic conditions, providing another pathway to the key carboxylic acid intermediate, which is then esterified as described above. evitachem.com
| Precursor | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |
| N-Aryl-1-benzoxepine-4-carboxamide | H3O+ or OH- | 1-Benzoxepine-4-carboxylic acid | Methanol, H+ | This compound |
Spectroscopic Characterization and Structural Elucidation of Methyl 1 Benzoxepine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Methyl 1-benzoxepine-4-carboxylate can be achieved.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the benzoxepine (B8326511) ring system and the methyl ester group.
Aromatic Protons: The four protons on the fused benzene (B151609) ring would typically appear in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on their position relative to the oxygen atom and the seven-membered ring. These protons would likely appear as multiplets or as a combination of doublets and triplets, showing coupling to their neighboring protons.
Vinylic Protons: The protons on the oxepine ring's double bonds (at positions 2, 3, and 5) would resonate in the vinylic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating ether oxygen.
Methyl Protons: The methyl group of the ester function (-COOCH₃) would be expected to appear as a sharp singlet, typically in the upfield region of the spectrum around δ 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl group.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | ~7.0 - 8.0 | m | - |
| Vinylic-H | ~5.5 - 7.5 | m | - |
| -OCH₃ | ~3.7 - 3.9 | s | - |
| Note: This table represents predicted values based on general chemical shift ranges for similar functional groups. Actual experimental values may vary. s = singlet, m = multiplet. |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is typically found far downfield, expected in the range of δ 165-175 ppm.
Aromatic and Vinylic Carbons: The carbons of the benzene ring and the oxepine double bonds would appear in the δ 110-160 ppm region. Carbons attached to the oxygen atom (C-O) would be shifted further downfield within this range.
Methyl Carbon: The carbon of the methyl ester group (-OCH₃) would resonate at a higher field, typically around δ 50-55 ppm.
A hypothetical data table for the expected ¹³C NMR signals is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 - 175 |
| Aromatic/Vinylic C-O | ~150 - 160 |
| Aromatic/Vinylic C-H & C-C | ~110 - 140 |
| -OCH₃ | ~50 - 55 |
| Note: This table represents predicted values based on general chemical shift ranges. Actual experimental values may vary. |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations), helping to identify adjacent protons within the aromatic and oxepine ring systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring fusion points. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing valuable information about the molecule's three-dimensional structure and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry would be used to determine the precise molecular mass of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The exact mass is calculated based on the most abundant isotopes of the elements present (e.g., ¹²C, ¹H, ¹⁶O).
Fragmentation Patterns and Structural Information
In mass spectrometry, the molecular ion (M⁺) is generated and often breaks down into smaller, characteristic fragment ions. For an aromatic ester like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. libretexts.orgyoutube.com
Key fragmentation pathways would likely include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for esters. utexas.eduwhitman.edu This could lead to the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the methoxycarbonyl group (•COOCH₃).
Loss of the Ester Side Chain: Fragmentation may occur where the entire methyl carboxylate group is cleaved from the benzoxepine ring.
Ring Fragmentation: The benzoxepine ring system itself can undergo fragmentation, although the stability of the aromatic portion would influence this process.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is obtained that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural features: an aromatic ring, a vinyl ether system within the seven-membered ring, and a methyl ester group.
The primary absorptions anticipated for this compound are detailed below:
Aromatic C-H Stretching: The presence of the benzene ring fused to the oxepine ring is typically confirmed by weak to medium absorption bands appearing just above 3000 cm⁻¹. Aromatic C-H stretching vibrations are characteristically found in the range of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region. Commonly, two distinct bands can be observed around 1600 cm⁻¹ and 1500 cm⁻¹.
C=O Ester Stretching: The carbonyl group (C=O) of the methyl ester is one of the most prominent features in the IR spectrum, exhibiting a strong and sharp absorption band. For aromatic esters, where the carbonyl group is conjugated with the aromatic ring, this peak is typically observed in the range of 1730-1715 cm⁻¹.
C-O Stretching (Ester and Ether): The spectrum will also display strong absorptions corresponding to the C-O single bonds. Aromatic esters typically show two distinct C-O stretching bands: an asymmetrical C-C-O stretch between 1310-1250 cm⁻¹ and a symmetrical O-C-C stretch from 1130-1100 cm⁻¹. Additionally, the vinyl ether moiety (C=C-O-Ar) within the benzoxepine ring contributes a strong C-O stretching band, which is often found around 1250-1200 cm⁻¹. These ether and ester C-O stretching bands may overlap in the fingerprint region.
=C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring. These absorptions typically appear as strong bands in the 900-675 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600-1450 | Medium, Sharp |
| Ester C=O | Stretching | 1730-1715 | Strong, Sharp |
| Ester C-O | Asymmetrical Stretching | 1310-1250 | Strong |
| Ester C-O | Symmetrical Stretching | 1130-1100 | Strong |
| Vinyl Ether C-O | Stretching | 1250-1200 | Strong |
This combination of absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification of the functional groups within the this compound structure.
X-ray Crystallography for Solid-State Structural Determination
The seven-membered oxepine ring is not planar and can adopt several conformations. X-ray diffraction studies on methyl 1-benzoxepine-3-carboxylate have revealed that the seven-membered ring adopts a twisted-boat conformation in the solid state. This conformation is characterized by the relative positions of the atoms in the ring, where some atoms are positioned above and others below a mean plane. The specific puckering parameters, which quantitatively describe the shape of the ring, can be calculated from the crystallographic data to define the exact nature of this twisted-boat arrangement.
Dihedral angles, which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of the molecule. In the case of methyl 1-benzoxepine-3-carboxylate, the dihedral angle between the plane of the benzene ring and the plane of the ester group provides information about the relative orientation of these two substituents. The planarity of the benzene ring is also confirmed through these measurements, with the atoms of the ring showing minimal deviation from a least-squares plane. The twisting of the oxepine ring is quantified by the endocyclic torsion angles, which would deviate significantly from 0° or 180° in a non-planar conformation like the observed twisted-boat.
Computational and Theoretical Studies on Methyl 1 Benzoxepine 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules like Methyl 1-benzoxepine-4-carboxylate. unipd.it These computational methods allow for the detailed investigation of electronic structure, molecular orbitals, and conformational preferences, providing insights that complement experimental findings.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, such as those using the B3LYP hybrid functional, can provide a detailed picture of electron distribution and bonding within this compound. acs.org These studies are crucial for understanding the molecule's reactivity and physical properties.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the electronic structure by examining charge distribution among the atoms. researchgate.net For instance, in related heterocyclic systems, NBO analysis has been used to identify the most electron-rich and electron-poor centers, which are key to predicting sites of nucleophilic and electrophilic attack. conicet.gov.ar
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. msu.edu Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. pressbooks.pub
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. conicet.gov.ar In the context of this compound, analysis of the HOMO and LUMO can predict its behavior in pericyclic reactions and its susceptibility to various reagents. msu.edu The composition of these molecular orbitals, in terms of the contributions from different atomic orbitals, can be calculated to pinpoint the specific atoms involved in electron donation and acceptance. sioc-journal.cn
Conformational Analysis and Energy Minima
The seven-membered ring of the benzoxepine (B8326511) core allows for a degree of conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. utdallas.edumdpi.com Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, revealing the various possible conformations and their relative energies. lasalle.educhemrxiv.org
For similar heterocyclic systems, theoretical calculations have been employed to determine the preferred conformations, such as chair and boat forms, and the energy barriers between them. utdallas.edunih.gov In the case of this compound, identifying the global energy minimum and other low-energy conformers is essential for understanding its biological activity and how it interacts with other molecules. mdpi.comsemanticscholar.org
Reaction Mechanism Studies
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those for the synthesis and transformation of this compound. chemrxiv.org By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control reaction outcomes.
Transition State Calculations for Key Synthetic Steps
The synthesis of benzoxepine derivatives often involves complex, multi-step processes. researchgate.netacs.org Transition state theory is a cornerstone of understanding reaction kinetics, and computational methods can be used to locate and characterize the transition state structures for key steps in a synthetic route. snnu.edu.cn
For example, in transition-metal-catalyzed reactions used to form the benzoxepine ring system, DFT calculations can identify the transition states for crucial steps like C-H activation, migratory insertion, and reductive elimination. chinesechemsoc.orgacs.orgacs.org The calculated activation energies for these steps provide insight into the reaction's feasibility and selectivity. acs.org Similar computational approaches have been applied to understand the mechanisms of cycloaddition reactions that can also lead to benzoxepine frameworks. d-nb.infonih.gov
Energetic Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a chemical transformation can be constructed. frontiersin.org This profile provides a thermodynamic and kinetic picture of the reaction, highlighting the most favorable pathways. frontiersin.org
For reactions involving this compound, such as its synthesis or subsequent functionalization, energetic profiles can explain observed product distributions and guide the optimization of reaction conditions. rsc.orgacs.orgacs.org For instance, computational studies on related systems have elucidated why certain regio- or stereoisomers are formed preferentially. acs.org These energetic profiles are invaluable for predicting the outcomes of new reactions and for designing more efficient synthetic strategies. researchgate.net
Spectroscopic Property Prediction and Validation
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented computational and theoretical studies focused specifically on This compound . While general methodologies for the prediction and validation of spectroscopic properties are well-established in computational chemistry, their direct application to this particular compound is not present in the available research.
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. These predictive methods are crucial for structure elucidation, understanding electronic properties, and confirming the identity of synthesized compounds. The primary spectroscopic techniques for which predictions are commonly calculated include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural analysis. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts. researchgate.netredalyc.org The process typically involves optimizing the molecular geometry of the compound and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. researchgate.netresearchgate.net These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, a theoretical study would involve:
Conformational Analysis: Identifying the lowest energy conformer(s) of the molecule, as chemical shifts are sensitive to the three-dimensional structure.
DFT Calculations: Employing a suitable functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G*, 6-311+G(2d,p)) to calculate the shielding constants. researchgate.netmdpi.com
Solvent Effects: Incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the conditions of an experimental NMR measurement, as solvent can significantly influence chemical shifts. mdpi.com
The predicted chemical shifts would then be compared with experimentally obtained spectra for validation. However, no published experimental ¹H or ¹³C NMR data specifically for this compound could be located to perform such a validation. While data exists for related structures like 3-methyl-1-benzoxepine-7-carboxylic acid, these are not directly applicable. np-mrd.org
Infrared (IR) Spectroscopy
Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds. Following a geometry optimization using a method like DFT, a frequency calculation is performed. pressbooks.pub The resulting vibrational modes and their corresponding frequencies and intensities constitute the predicted IR spectrum. These theoretical spectra can be instrumental in identifying the presence of key functional groups. For this compound, one would expect to identify characteristic stretching frequencies for:
The C=O bond of the ester group (typically in the 1735-1750 cm⁻¹ region for aliphatic esters). libretexts.org
The C-O bonds of the ester and the oxepine ring.
The C=C bonds of the aromatic and oxepine rings.
The C-H bonds of the aromatic ring, the vinyl protons, and the methyl group. pressbooks.pub
Without experimental IR spectra for this compound, a direct comparison and validation of theoretical predictions are not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths are related to the intensity of the absorption bands. pku.edu.cn
A computational study on the UV-Vis spectrum of this compound would elucidate the π → π* and n → π* transitions associated with the conjugated system formed by the benzene (B151609) and oxepine rings, as well as the carbonyl group of the ester. The choice of functional and the inclusion of solvent models are critical for obtaining accurate predictions that can be compared with experimental results. chemrxiv.orgacademie-sciences.fr As with other spectroscopic methods, the absence of published experimental UV-Vis data for this specific compound prevents a validation of theoretical findings.
Advanced Synthetic Applications and Derivatives of Methyl 1 Benzoxepine 4 Carboxylate
Methyl 1-Benzoxepine-4-carboxylate as a Building Block in Complex Molecule SynthesisCurrent time information in Bangalore, IN.bohrium.com
The inherent reactivity and structural features of this compound make it a valuable scaffold for the construction of intricate molecular architectures. biosolveit.de Organic chemists utilize such building blocks to assemble larger, more complex compounds through a series of chemical reactions. biosolveit.de The benzoxepine (B8326511) moiety, a seven-membered oxygen-containing ring fused to a benzene (B151609) ring, provides a unique three-dimensional framework that can be strategically modified and elaborated upon.
One of the key strategies in complex molecule synthesis involves the use of multifunctional building blocks that can participate in a variety of chemical transformations. mdpi.com this compound, with its ester functional group and reactive benzoxepine ring, fits this description well. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups, enabling the attachment of diverse molecular fragments. angenechemical.com The benzoxepine ring itself can undergo various reactions, including cycloadditions and ring modifications, further expanding its synthetic utility. bohrium.comscispace.com
For instance, the synthesis of pharmacologically active heterocyclic scaffolds can be achieved using 1-benzoxepines. A one-pot synthesis method has been developed to produce 5-amino-2,5-dihydro-1-benzoxepines, which are valuable precursors for compounds with potential biological activity. acs.org
Synthesis of Chemically Modified Benzoxepine-4-carboxylates
The core structure of this compound can be chemically modified to generate a diverse range of derivatives with altered properties. These modifications can involve fusing additional rings to the benzoxepine framework, creating spirocyclic or bridged analogs, or introducing various heteroatoms into the structure.
Ring-Fused Derivatives (e.g., Benzoxepinoquinolines)bohrium.comacs.org
Fusing additional heterocyclic rings to the benzoxepine nucleus is a common strategy to create novel polycyclic systems. A notable example is the synthesis of benzoxepinoquinolines. These compounds combine the structural features of both benzoxepines and quinolines, two heterocyclic systems known for their presence in biologically active molecules.
A facile method for synthesizing polycyclic-fused 10-benzoyl-benzo bohrium.comresearchgate.netoxepino[3,4-b]quinolin-13(6H)-ones has been reported. tandfonline.com This process involves the intramolecular Friedel-Crafts acylation of 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids. tandfonline.com Another approach describes the synthesis of benzo[h]areno bohrium.comresearchgate.netoxepino[3,4-b]quinolin-8(14H)-ones through a two-step procedure involving the one-pot synthesis of 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids followed by intramolecular Friedel-Crafts acylation. researchgate.net Furthermore, an efficient method for the synthesis of 6,11-dihydro tandfonline.combenzoxepino[4,3-b]pyridine derivatives has been developed using a palladium-catalyzed intramolecular reductive Heck cyclization, which offers both regioselectivity and stereoselectivity. researchgate.net
| Fused-Ring System | Synthetic Method | Key Features | Reference |
| Benzoxepinoquinolines | Intramolecular Friedel-Crafts acylation | One-pot synthesis of precursors | tandfonline.com |
| Benzoxepinoquinolines | Intramolecular Friedel-Crafts acylation | Economical two-step procedure | researchgate.net |
| Dihydro tandfonline.combenzoxepino[4,3-b]pyridines | Intramolecular reductive Heck cyclization | Regioselective and stereoselective | researchgate.net |
Spirocyclic and Bridged Benzoxepine Analogsbohrium.com
The creation of spirocyclic and bridged benzoxepine analogs introduces significant three-dimensional complexity into the molecular structure. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry. acs.org
A rhodium(III)-catalyzed C-H activation and annulation of 3-aryl-3-hydroxyisoindolinones with 2-methylidenetrimethylene carbonate has been developed to synthesize seven-membered isoindolinone spirobenzoxepines. acs.org This method allows for the construction of these complex spirocyclic systems through sequential C-C and C-O bond formations. acs.org Additionally, organocatalytic asymmetric synthesis has been employed to create spiro-bridged and spiro-fused heterocyclic compounds, including those with a benzoxepine framework. medscape.com The synthesis of spirocyclic oxindole (B195798) scaffolds has also been achieved through the [4+1] cycloaddition of ortho-quinone methides with 3-chlorooxindoles. benthamscience.com
Bridged benzoxepines, where two non-adjacent atoms of the ring are connected by a bridge, represent another class of structurally intriguing derivatives. The synthesis of such compounds often involves complex multi-step sequences and can lead to molecules with highly constrained geometries.
Heteroatom-Substituted Derivatives
The introduction of heteroatoms other than the existing oxygen, such as nitrogen or sulfur, into the benzoxepine skeleton can significantly influence the molecule's chemical and physical properties. These substitutions can be achieved through various synthetic strategies.
For example, the synthesis of benzoxazepines, which contain both oxygen and nitrogen in the seven-membered ring, has been extensively studied. researchgate.net These compounds can be prepared through methods like the ring opening of epoxides followed by intramolecular cyclization. researchgate.net Similarly, the synthesis of benzoxathiepines, containing oxygen and sulfur, can be accomplished through reactions involving sulfides and bis-electrophiles. scispace.com
The strategic placement of these heteroatoms can lead to the development of compounds with tailored electronic properties and potential for novel applications.
Preparation of Macrocyclic Structures Incorporating the Benzoxepine Unit
Macrocycles, which are large cyclic molecules, are of significant interest in various areas of chemistry, including drug discovery and materials science. nih.gov The incorporation of the rigid benzoxepine unit into a macrocyclic framework can impart specific conformational constraints and pre-organization, which can be advantageous for molecular recognition and binding.
The synthesis of macrocycles often relies on strategies that can efficiently form large rings, such as ring-closing metathesis (RCM) or intramolecular coupling reactions. cam.ac.ukcore.ac.uk A build/couple/pair (B/C/P) strategy is a powerful approach for the diversity-oriented synthesis of macrocycles. cam.ac.uk In this approach, building blocks are first synthesized, then coupled together to form linear precursors, which are finally cyclized in the "pair" phase to generate the macrocyclic scaffold. cam.ac.uk
The benzoxepine unit can be incorporated as one of the building blocks in such a synthetic sequence. For instance, a benzoxepine derivative with appropriate functional groups for macrocyclization, such as terminal alkenes for RCM, could be prepared and then used to construct a macrocyclic structure. The synthesis of macrocyclic pyridones has also been reported, highlighting the versatility of macrocyclization strategies. ntu.edu.sg
Stereoselective Synthesis of this compound and its Chiral Analogs
The stereoselective synthesis of this compound and its chiral analogs is crucial for accessing enantiomerically pure compounds, which is often a requirement for applications in medicinal chemistry and materials science. Chiral molecules can exist as non-superimposable mirror images (enantiomers), which can have different biological activities.
Several approaches have been developed for the stereoselective synthesis of benzoxepine derivatives. One method involves the reaction of benzoxepine-4-carboxylates with chiral amino acid ethyl esters to produce chiral 3,4-dihydro-2H-naphtho[1,2-b] Current time information in Bangalore, IN.scispace.comoxazin-2-ones in a stereocontrolled manner. acs.orgresearchgate.net This reaction proceeds through the formation of C-N, C-C, and C-O bonds in a single step. acs.orgresearchgate.net
Another strategy for achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. orgsyn.org For example, organocatalytic methods have been developed for the enantioselective synthesis of chiral benzoxepine derivatives. researchgate.net The Ireland-Claisen rearrangement of a dienylmethyl ester has been used in the stereoselective synthesis of a viridiofungin analogue, demonstrating a powerful method for controlling stereochemistry. rsc.org The development of new chiral iodine(III) reagents also offers potential for stereoselective transformations. cardiff.ac.uk
Asymmetric Synthetic Strategies
The asymmetric synthesis of the 1-benzoxepine framework, and specifically of molecules like this compound, presents a considerable challenge to synthetic chemists. The control of stereochemistry during the formation of the seven-membered ring is crucial for obtaining enantiomerically pure compounds.
One of the notable strategies investigated for the synthesis of 1-benzoxepine derivatives is the cationic palladium-catalyzed [5+2] annulation of 2-acylmethoxyarylboronic acids with allenoates. researchgate.netthieme-connect.comresearchgate.net While this method has proven effective for the synthesis of a range of 1-benzoxepine derivatives, attempts to develop an asymmetric version have met with limited success. thieme-connect.comthieme-connect.com Preliminary investigations into an asymmetric variant of this reaction using chiral ligands resulted in products with low enantioselectivities. thieme-connect.comthieme-connect.com
| Catalyst System | Ligand Type | Outcome on Enantioselectivity | Reference |
| Cationic Palladium | Chiral Ligands | Low enantioselectivities observed | thieme-connect.comthieme-connect.com |
Despite this initial setback, the field of asymmetric catalysis offers a plethora of other potential strategies that could be adapted for the enantioselective synthesis of this compound. For instance, gold-catalyzed asymmetric C(sp³)–H bond insertion has been successfully employed to afford benzoxepine products with excellent results in other contexts. researchgate.net This approach involves the intramolecular cyclization of a gold carbene, where the chirality is induced by a chiral ligand complexed to the gold center.
Another potential avenue lies in the enantioselective desymmetrization of prochiral precursors. Chiral Brønsted acids, for example, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines, a related seven-membered heterocyclic system. nih.gov Such a strategy, if applied to a suitable precursor, could potentially yield enantiomerically enriched 1-benzoxepine derivatives.
Furthermore, rhodium-catalyzed asymmetric domino arylation/cyclization reactions have been developed for the synthesis of optically active indenols, demonstrating the power of this transition metal in asymmetric synthesis. researchgate.net The adaptation of such a catalytic system to the synthesis of the 1-benzoxepine ring system remains an area ripe for exploration.
Enantioselective Transformations
Beyond the de novo asymmetric synthesis of the 1-benzoxepine core, enantioselective transformations of a pre-existing racemic mixture of this compound or its derivatives represent an alternative and equally important strategy for accessing enantiopure compounds. These transformations can involve kinetic resolution, dynamic kinetic resolution, or stereoconvergent processes.
While specific examples of enantioselective transformations on this compound are not extensively reported in the literature, related heterocyclic systems offer valuable insights into potential methodologies. For instance, a novel and efficient stereocontrolled method has been developed for the preparation of chiral 3,4-dihydro-2H-naphtho[1,2-b] nih.govresearchgate.netoxazin-2-ones starting from benzoxepine-4-carboxylates. acs.org This reaction proceeds via a unification with chiral amino acid ethyl esters, where the stereochemistry of the final product is dictated by the chirality of the amino acid ester. This represents a substrate-controlled diastereoselective transformation rather than a catalyst-controlled enantioselective one.
| Starting Material | Chiral Reagent | Product | Stereochemical Control | Reference |
| Benzoxepine-4-carboxylate | Chiral Amino Acid Ethyl Ester | Chiral 3,4-dihydro-2H-naphtho[1,2-b] nih.govresearchgate.netoxazin-2-one | Substrate-controlled diastereoselectivity | acs.org |
The broader field of asymmetric catalysis provides a conceptual framework for potential enantioselective transformations. For example, enzymatic resolutions are a powerful tool for separating enantiomers. Lipases, in particular, are known to catalyze the enantioselective hydrolysis or transesterification of a wide range of esters. The application of a suitable lipase (B570770) to racemic this compound could potentially lead to the selective hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.
Another promising approach is transition metal-catalyzed kinetic resolution. Chiral transition metal complexes can selectively catalyze a reaction on one enantiomer of a racemic substrate at a faster rate than the other. For example, asymmetric hydrogenation or oxidation reactions catalyzed by chiral ruthenium, rhodium, or iridium complexes could potentially be employed to resolve racemic derivatives of this compound.
The development of such enantioselective transformations is a critical area of research that would significantly enhance the accessibility of enantiomerically pure 1-benzoxepine derivatives for pharmacological studies and drug development.
Future Research Directions for Methyl 1 Benzoxepine 4 Carboxylate
Development of Novel and Efficient Synthetic Routes
The development of efficient and versatile synthetic methods is crucial for enabling further investigation into the properties and applications of methyl 1-benzoxepine-4-carboxylate. While some routes to benzoxepine (B8326511) derivatives exist, there is a continuous need for more economical, scalable, and environmentally benign approaches. thieme-connect.com
Future research should focus on the following areas:
Transition-Metal Catalysis: Exploring novel transition-metal-catalyzed reactions, such as those involving palladium, copper, or nickel, could provide efficient and selective pathways to the benzoxepine core. researchgate.netnih.gov These methods often offer mild reaction conditions and broad functional group tolerance. researchgate.netresearchgate.net For instance, palladium-mediated intramolecular Heck reactions and copper-catalyzed cyclizations have shown promise in the synthesis of related medium-sized heterocycles. thieme-connect.com
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences can significantly improve synthetic efficiency by minimizing intermediate purification steps. acs.org An example is the development of a one-pot process involving a thermally mediated Overman rearrangement and a ring-closing metathesis reaction for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.orgresearchgate.net
Novel Cyclization Strategies: Investigating new cyclization strategies is another key avenue. This could include iodine-mediated electrophilic cyclization, which has proven effective for constructing benzoxepine derivatives in a cost-effective manner. thieme-connect.comthieme-connect.com Other potential methods include intramolecular Friedel-Crafts acylations and ring-closing metathesis (RCM) reactions. beilstein-journals.orgacs.org
A comparison of existing and potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages | References |
| Transition-Metal Catalysis | Use of Pd, Cu, Ni catalysts | High efficiency, selectivity, mild conditions | researchgate.netnih.govresearchgate.net |
| One-Pot/Tandem Reactions | Multiple steps in a single pot | Increased efficiency, reduced waste | acs.orgresearchgate.net |
| Novel Cyclization Methods | E.g., Iodocyclization, Friedel-Crafts | Cost-effective, avoids toxic reagents | thieme-connect.comthieme-connect.combeilstein-journals.org |
| Ring-Closing Metathesis (RCM) | Utilizes ruthenium catalysts | Efficient for forming seven-membered rings | acs.org |
Exploration of Underinvestigated Chemical Transformations
The chemical reactivity of the benzoxepine ring system, particularly in this compound, is not extensively documented. A deeper understanding of its chemical behavior is essential for its utilization as a synthetic building block.
Future research should explore:
Reactions of the Oxepine Ring: The electron-rich oxepine ring is expected to undergo various transformations. However, its reactivity can be influenced by fused aromatic rings. clockss.org For example, tropono[4,5-b]oxepines, where the oxepine is fused to an electron-deficient tropone (B1200060) ring, show decreased reactivity towards dienophiles compared to 1-benzoxepines. clockss.org Systematic studies on the electrophilic and nucleophilic addition reactions, as well as cycloaddition reactions of this compound, are needed.
Functional Group Manipulations: The carboxylate group in this compound offers a handle for a wide range of chemical modifications. Research into the selective reduction, oxidation, and conversion of this group into other functionalities (e.g., amides, nitriles, or other esters) would significantly expand the accessible chemical space.
Skeletal Editing: Recent advances in skeletal editing of complex molecules could be applied to the benzoxepine framework. chemrxiv.orgchemrxiv.org For instance, oxidative ring-contractive transformations of related tetrahydrobenzooxepinones have been developed, suggesting that similar strategies could be used to modify the core structure of this compound. chemrxiv.orgchemrxiv.org
Integration into Advanced Organic Synthesis Strategies
The unique seven-membered heterocyclic structure of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. thieme-connect.comresearchgate.net
Future synthetic applications could include:
Total Synthesis of Natural Products: The benzoxepine motif is present in a number of biologically active natural products. thieme-connect.comresearchgate.net this compound could serve as a key intermediate in the total synthesis of such compounds. For example, the total synthesis of (±)-janoxepin, an antiplasmodial natural product, involved the construction of a dihydro-oxepine ring. acs.org
Scaffold for Medicinal Chemistry: The benzoxepine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide range of biological activities. researchgate.nettsijournals.com this compound can be used as a starting point for the synthesis of libraries of novel compounds for drug discovery programs. researchgate.net For example, derivatives of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine have shown potential as inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT). acs.org
Development of Fused Heterocyclic Systems: The benzoxepine ring can be fused with other heterocyclic systems to create novel polycyclic compounds with potentially interesting properties. beilstein-journals.orgtandfonline.com For instance, benzoxepino-fused quinoline (B57606) systems have been synthesized and are being explored for their biological activities. beilstein-journals.orgd-nb.info
Application in Materials Science Research
The structural and electronic properties of benzoxepine derivatives suggest their potential utility in the development of advanced functional materials. nih.govrsc.org
Potential research directions in materials science include:
π-Conjugated Ladder Polymers: The oxepine ring can be incorporated into the backbone of π-conjugated ladder polymers. nih.gov These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Recent research has shown that oxepine-based ladder polymers can be synthesized via post-polymerization annulation and may exhibit interesting photophysical properties, such as a large Stokes shift due to excited-state aromaticity. nih.gov
Functional Polymers: this compound could be used as a monomer or a functional building block in the synthesis of novel polymers. rsc.org The ester functionality could be modified to introduce polymerizable groups or other desired functionalities.
Organic Dyes and Pigments: The chromophoric properties of the benzoxepine system could be explored for the development of new organic dyes and pigments. Further functionalization of the aromatic ring and the oxepine core could be used to tune the absorption and emission properties of these molecules.
The table below summarizes the potential applications and the key properties of this compound that make it suitable for these applications.
| Application Area | Relevant Properties of this compound | Potential Research Focus | References |
| Medicinal Chemistry | Privileged scaffold, potential for diverse functionalization | Synthesis of compound libraries for drug screening | researchgate.nettsijournals.com |
| Total Synthesis | Core structure of some natural products | Use as a key intermediate in multi-step syntheses | thieme-connect.comresearchgate.netacs.org |
| Materials Science | π-conjugated system, potential for polymerization | Development of ladder polymers, functional polymers, and dyes | nih.govrsc.org |
Q & A
Q. What are the standard synthetic protocols for Methyl 1-benzoxepine-4-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules, such as substituted benzoxepines, using sulfonylation or esterification reactions. A two-step approach is common:
Precursor preparation : Start with anthranilic acid derivatives or methyl anthranilates substituted with appropriate functional groups.
Cyclization : Treat intermediates with reagents like methyl chlorosulfonyl acetate, followed by sodium methylate in anhydrous methanol to avoid transesterification side reactions .
- Purity Optimization :
- Use high-resolution NMR (e.g., , ) to monitor reaction progress.
- Recrystallize the product using polar aprotic solvents (e.g., DMSO/water mixtures) to remove unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks using - COSY and HSQC to confirm regiochemistry.
- IR : Verify ester (C=O stretch at ~1700–1750 cm) and aromatic ring vibrations.
- Crystallography :
- Use SHELX (e.g., SHELXL-2018) for small-molecule refinement. Mercury CSD 2.0 can visualize crystal packing and intermolecular interactions (e.g., π-π stacking in benzoxepine rings) .
- Reference Data : Cross-check experimental results with PubChem entries (e.g., InChIKey, Canonical SMILES) .
Advanced Research Questions
Q. How can regioselectivity challenges in benzoxepine derivatization be addressed during synthesis?
- Methodological Answer : Regioselective functionalization is hindered by competing reaction centers (e.g., ester vs. aromatic ring). Strategies include:
- Directed metalation : Use directing groups (e.g., carboxylates) to guide electrophilic substitution.
- Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) using TMSCl before introducing new substituents.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Gaussian 16) to prioritize synthetic routes .
Q. How should contradictory spectral or crystallographic data be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from:
- Polymorphism : Different crystal forms yield varying XRD patterns. Use Mercury’s packing similarity tool to compare unit cells .
- Dynamic effects in NMR : Variable-temperature NMR can distinguish between conformational exchange and static disorder.
- Validation Steps :
Re-refine XRD data with SHELXL using alternate restraint models.
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Molecular docking : AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
- Reactivity descriptors : Calculate Fukui indices (using ORCA) to identify nucleophilic/electrophilic sites.
- Solvent effects : Simulate solvation using COSMO-RS (in Schrödinger Suite) to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
